
N',N'-bis(2,6-dimethylphenyl)oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1,N1-Bis(2,6-dimethylphenyl)oxalamide is an organic compound with the molecular formula C18H20N2O4. It is known for its applications as an intermediate in organic synthesis and pharmaceutical research. This compound is characterized by its white crystalline powder form and its solubility in common organic solvents such as ketones, alcohols, and ethers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N1,N1-Bis(2,6-dimethylphenyl)oxalamide can be synthesized through the reaction of 2,6-dimethylaniline with diethyl oxalate. The reaction typically occurs under anhydrous conditions in the presence of a suitable solvent. Heating or the use of a catalyst can facilitate the reaction .
Industrial Production Methods
In industrial settings, the synthesis of N1,N1-Bis(2,6-dimethylphenyl)oxalamide follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or other suitable methods .
Analyse Chemischer Reaktionen
Types of Reactions
N1,N1-Bis(2,6-dimethylphenyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxamides.
Reduction: Reduction reactions can convert the oxalamide group into amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents[][3].
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxamides, while reduction can produce amines[3][3].
Wissenschaftliche Forschungsanwendungen
N1,N1-Bis(2,6-dimethylphenyl)oxalamide has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: The compound is used in the study of enzyme inhibitors and other biological processes.
Medicine: It is explored for its potential use in drug development and pharmaceutical research.
Industry: The compound is utilized in the production of colorants for plastics and inks.
Wirkmechanismus
The mechanism of action of N1,N1-Bis(2,6-dimethylphenyl)oxalamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with biological pathways, leading to its effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide
- N,N’-Bis(4-hydroxy-2,6-dimethylphenyl)oxamide
- N,N’-Bis(4-hydroxy-2,6-dimethylphenyl)ethanediamide
Uniqueness
N1,N1-Bis(2,6-dimethylphenyl)oxalamide is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its solubility in various organic solvents and its ability to undergo multiple types of chemical reactions make it a versatile compound in research and industrial applications .
Eigenschaften
Molekularformel |
C18H20N2O2 |
|---|---|
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
N',N'-bis(2,6-dimethylphenyl)oxamide |
InChI |
InChI=1S/C18H20N2O2/c1-11-7-5-8-12(2)15(11)20(18(22)17(19)21)16-13(3)9-6-10-14(16)4/h5-10H,1-4H3,(H2,19,21) |
InChI-Schlüssel |
BHKWQHZKHFDCJE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)N(C2=C(C=CC=C2C)C)C(=O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


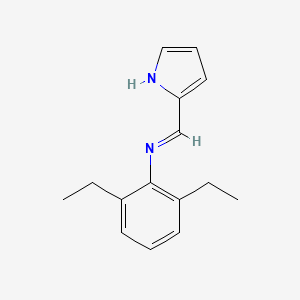
![2'-O-[(2-Nitrophenyl)methyl]adenosine](/img/structure/B12904035.png)
![N-[3-(6-chloro-1,3-benzoxazol-2-yl)-5-methylphenyl]-4-ethoxybenzamide](/img/structure/B12904041.png)
![Ethyl 2-(7-chloro-5-methylimidazo[1,2-c]pyrimidin-2-yl)acetate](/img/structure/B12904049.png)
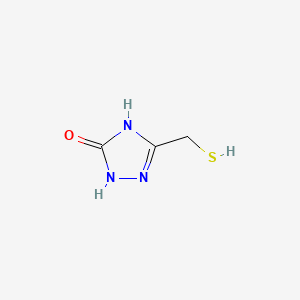
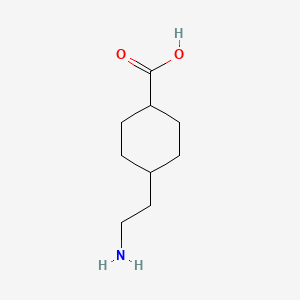
![6-[(Diphosphonomethyl)amino]pyridine-3-carboxylic acid](/img/structure/B12904057.png)
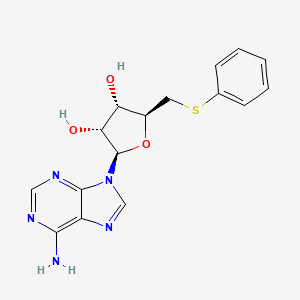
![(2S)-2-acetamido-3-[1-(5-hydroxy-2-pentyloxolan-3-yl)imidazol-4-yl]propanoic acid](/img/structure/B12904061.png)
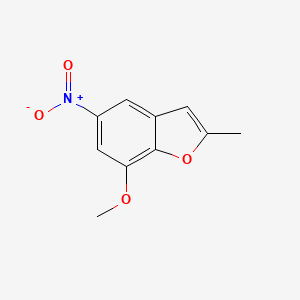
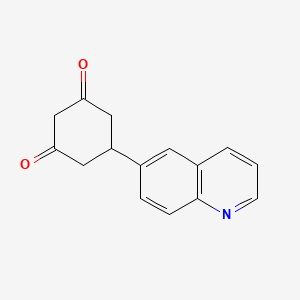
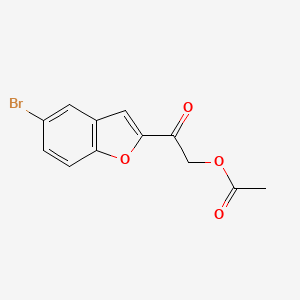
![Imidazo[2,1-b]oxazole, 5,6-dibromo-2,3-dihydro-2-methyl-](/img/structure/B12904084.png)

